Rafoxanide

Overview

Description

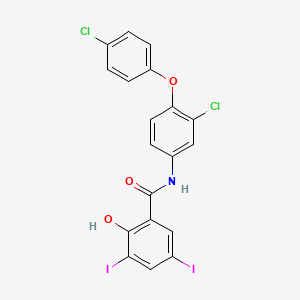

Rafoxanide (C₁₉H₁₁Cl₂I₂NO₃) is a halogenated salicylanilide anthelmintic agent approved for veterinary use against liver flukes (Fasciola hepatica) and gastrointestinal nematodes in ruminants . It disrupts mitochondrial oxidative phosphorylation in parasites by uncoupling ATP synthesis, leading to energy depletion and death . This compound inhibits cyclin-dependent kinases 4/6 (CDK4/6) in cancer cells and modulates bacterial resistance pathways , demonstrating broad therapeutic versatility.

Preparation Methods

Rafoxanide can be synthesized through a multi-step process involving the following key stages :

Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide to yield 3,5-diiodosalicylic acid.

Formation of Aminoether: 4-chlorophenol reacts with 3,4-dichloronitrobenzene in the presence of a catalyst like cuprous chloride and a solvent such as dimethylformamide (DMF) to form 2-chloro-4-nitrophenyl tert-chlorophenyl ether. This intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 4-amino-2-chlorophenyl tert-chlorophenyl ether.

Condensation Reaction: The 3,5-diiodosalicylic acid is converted to its acyl chloride derivative using phosphorus trichloride (PCl3). This derivative then undergoes a condensation reaction with the aminoether to form this compound.

Industrial production methods often involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Rafoxanide undergoes several types of chemical reactions, including :

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various degradation products.

Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.

Substitution: Halogen atoms in this compound can participate in substitution reactions, although these are less common in practical applications.

Common reagents used in these reactions include iodine, hydrogen peroxide, cuprous chloride, dimethylformamide, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Properties

Rafoxanide has emerged as a promising candidate for cancer treatment, demonstrating efficacy against various cancer types through multiple mechanisms.

Colorectal Cancer

Recent studies have highlighted this compound's ability to induce immunogenic cell death in colorectal cancer cells. It triggers the release of damage-associated molecular patterns (DAMPs), such as calreticulin and ATP, which are crucial for eliciting an immune response. In vivo experiments showed that mice immunized with this compound-treated tumor cells exhibited increased tumor-free survival compared to control groups .

Non-Small Cell Lung Cancer

This compound has been found to significantly inhibit the growth and migration of non-small cell lung cancer (NSCLC) cells, such as A549 and H1299. The drug induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), leading to apoptosis in a dose-dependent manner. In xenograft mouse models, this compound effectively reduced tumor growth without severe side effects .

Multiple Myeloma

In multiple myeloma studies, this compound demonstrated the ability to inhibit cell proliferation and induce apoptosis by modulating mitochondrial membrane potential and activating caspase pathways. It also enhanced DNA damage response and showed synergistic effects when combined with other treatments like bortezomib .

Skin Cancer

This compound was identified as a dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), showing significant anticancer effects in human skin cancer cell lines A375 and A431. This positions this compound as a potential therapeutic agent for skin cancers .

Antimicrobial Applications

In addition to its anti-cancer properties, this compound has shown promise in combating antimicrobial resistance.

Bacterial Resistance

Research indicates that this compound can reduce bacterial resistance mechanisms by inhibiting histidine kinase enzymes in bacteria and fungi. This suggests that co-administering this compound with traditional antibiotics may enhance treatment efficacy against resistant pathogens .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Colorectal Cancer | Induces immunogenic cell death | Increased tumor-free survival in immunized mice |

| Non-Small Cell Lung Cancer | Induces ER stress, apoptosis | Significant inhibition of growth in xenograft models |

| Multiple Myeloma | Modulates mitochondrial function, enhances DNA damage | Synergistic effects with other chemotherapy agents |

| Skin Cancer | CDK4/6 inhibition | High anticancer efficacy in skin cancer cell lines |

| Antimicrobial Resistance | Inhibits histidine kinase | Potential to enhance antibiotic efficacy |

Mechanism of Action

Rafoxanide exerts its effects by uncoupling oxidative phosphorylation in the mitochondria of parasitic cells . This disruption leads to a decrease in adenosine triphosphate (ATP) production, which is essential for cellular energy. The compound specifically inhibits enzymes such as succinate dehydrogenase and fumarate reductase, further impairing the parasite’s energy metabolism . Additionally, this compound has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and regulating the caspase pathway .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparison with Closantel

Closantel, another halogenated salicylanilide, shares structural and mechanistic similarities with rafoxanide. Both exhibit two-compartment pharmacokinetics with enterohepatic recirculation and low salivary secretion (Table 1) . However, this compound has a longer plasma half-life in ruminants, attributed to stronger plasma protein binding .

Table 1: Pharmacokinetic Parameters of this compound vs. Closantel

Both drugs inhibit OSR1 kinase, but closantel acts ATP-independently, whereas this compound requires ATP (IC₅₀ < 8.18 mmol/L) .

Anticancer Activity vs. CDK Inhibitors

This compound demonstrates dual CDK4/6 inhibition, outperforming other repurposed CDK inhibitors in preclinical models (Table 2).

Table 2: IC₅₀ Values of CDK Inhibitors in Cancer Cell Lines

Structural Analogs: Clofoctol and Verteporfin

Clofoctol shares a core scaffold with this compound but lacks antiparasitic activity . Verteporfin, identified via high-throughput screening, inhibits SPAK/OSR1 kinases ATP-independently (cf. This compound’s ATP-dependent inhibition) and has superior potency (IC₅₀ < 20 mmol/L vs. This compound’s 15 mmol/L) .

Antimicrobial Synergy vs. Resistance Modulators

This compound enhances cefotaxime efficacy against resistant E. coli and K. pneumoniae by downregulating β-lactamase genes (e.g., blaCTX-M-1, blaTEM-1) . It reduces cefotaxime MICs by 100-fold when co-administered, outperforming standalone resistance modulators like β-lactamase inhibitors .

Clinical and Formulation Considerations

- Bioavailability : this compound’s oral bioavailability varies significantly between formulations. Generic formulations achieve only 36–45% of the original product’s AUC in sheep .

- Toxicity : Suckling lambs exhibit 2.5–3× higher bioavailability than weaned lambs, necessitating age-adjusted dosing .

- Drug Delivery : Self-association in alkaline media enables amorphous solid dispersions, improving solubility 750-fold .

Biological Activity

Rafoxanide is a salicylanilide compound primarily recognized for its anthelmintic properties, particularly in veterinary medicine. Recent research has expanded its application into oncology and antimicrobial therapy, revealing a multifaceted biological activity. This article synthesizes findings from various studies, focusing on its mechanisms of action, therapeutic potential, and implications in treating different diseases.

Antitumor Activity

this compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In vitro studies demonstrated that this compound significantly decreased the viability of A549 and H1299 NSCLC cells in a dose- and time-dependent manner, while exhibiting minimal cytotoxicity to normal lung cells (BEAS-2B) . The compound induces apoptosis through mechanisms involving:

- Endoplasmic Reticulum (ER) Stress: this compound activates the unfolded protein response (UPR), leading to increased ER stress and subsequent apoptosis.

- Cell Cycle Arrest: The treatment resulted in a higher proportion of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. This was accompanied by decreased expression of cyclins D1 and E and phosphorylated retinoblastoma (Rb) .

In Vivo Studies

In xenograft mouse models, this compound administration (15 mg/kg) led to a significant reduction in tumor volume and weight without severe side effects. Immunohistochemical analysis indicated reduced proliferation of tumor cells, evidenced by lower Ki67 staining .

Antimicrobial Properties

Recent investigations have explored this compound's potential as an antimicrobial agent. In vitro assays revealed that this compound exhibits both antibacterial and antifungal activities against multidrug-resistant (MDR) pathogens. Key findings include:

- Minimum Inhibitory Concentrations (MICs): this compound demonstrated MICs ranging from 2 to 128 μg/mL against various bacterial and fungal isolates.

- Synergistic Effects: When combined with conventional antibiotics like cefotaxime and fluconazole, this compound enhanced their efficacy, reducing MICs significantly . This suggests that this compound may help overcome resistance mechanisms in pathogens such as Klebsiella pneumoniae and Candida albicans.

Case Study 1: NSCLC Treatment

A study focused on NSCLC highlighted this compound's ability to induce immunogenic cell death (ICD). Mice pre-treated with this compound-treated CT26 cells showed increased tumor-free survival upon re-challenge with live cancer cells, indicating an established anti-tumor immune response .

Case Study 2: Antimicrobial Resistance

In a study evaluating the antimicrobial potential of this compound, it was found that 70% of bacterial isolates displayed MDR patterns. This compound's application not only inhibited growth but also downregulated resistance gene expression, suggesting a potential role in combating resistant infections .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Rafoxanide as an antiparasitic agent?

this compound functions as an uncoupler of mitochondrial oxidative phosphorylation in parasites, inhibiting ATP synthesis by suppressing succinate dehydrogenase and fumarate reductase activity. This disrupts energy metabolism, leading to paralysis and death of helminths like Fasciola hepatica . Methodologically, this mechanism is validated via mitochondrial ATPase activity assays and electron transport chain inhibition studies in parasite models .

Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with electron capture detection and spectrophotometric methods (e.g., dual-wavelength and area-under-the-curve techniques) are widely used. These methods are validated for specificity, accuracy (98–102%), and precision (RSD <2%) in the presence of degradation products, such as alkali-induced degradants . For example, HPLC conditions include a C18 column, mobile phase of methanol:water (75:25), and detection at 254 nm .

Q. What in vitro models demonstrate this compound’s cytotoxicity in cancer research?

this compound shows dose-dependent cytotoxicity in skin cancer (A375, A431) and non-small cell lung cancer (A549, H1299) cell lines, with IC50 values of 1.09–1.31 µM. The MTS assay and colony formation assays are standard for assessing viability, while flow cytometry quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest .

Advanced Research Questions

Q. How does this compound induce G1 phase cell cycle arrest in skin cancer cells, and what key proteins are involved?

this compound inhibits CDK4/6 kinase activity, reducing phosphorylation of retinoblastoma protein (Rb) and downregulating cyclin D expression. This blocks E2F transcription factor activation, halting G1-to-S progression. Western blot analysis confirms decreased CDK4/6, cyclin D, and phospho-Rb levels in A375 and A431 cells. Flow cytometry reveals a dose-dependent increase in G1 population (e.g., 30 µM this compound increases G1 phase by 40% in A375 cells at 24 hours) .

Q. What pharmacokinetic considerations are critical when administering this compound to ruminants?

Intraruminal (i.r.) administration in sheep results in lower bioavailability compared to intra-abomasal (i.a.) routes due to rumen sequestration. A study using 7.5 mg/kg this compound showed i.a. administration achieved a Cmax of 12.3 µg/mL at 12 hours, while i.r. peaked at 4.2 µg/mL at 24 hours. Non-compartmental pharmacokinetic analysis (PCNonlin) revealed AUC0–∞ values of 298 µg·h/mL (i.a.) vs. 89 µg·h/mL (i.r.) .

Q. Does this compound exhibit synergistic effects with chemotherapeutics in vivo?

In BALB/C nude mice xenografted with A375 cells, this compound (40 mg/kg, i.p.) combined with oxaliplatin (5 mg/kg) reduced tumor volume by 78% vs. 52% (this compound alone) and 45% (oxaliplatin alone). Tumor weight decreased synergistically (P<0.01), with no significant body weight loss, suggesting compatibility in combination regimens .

Q. How does this compound’s mechanism in cancer cells differ from its antiparasitic action?

While this compound disrupts mitochondrial ATP synthesis in parasites, its anticancer effects involve CDK4/6 inhibition and immunogenic cell death (ICD). In colorectal cancer, it induces calreticulin exposure, ATP/HMGB1 release, and primes T-cell responses in vaccination assays. This dual functionality is context-dependent, requiring further study on mitochondrial effects in cancer models .

Q. What methodological challenges arise in quantifying this compound during degradation studies?

Alkali-induced degradation produces interferents that overlap spectrophotometrically with this compound. Dual-wavelength analysis (238 nm and 260 nm) resolves this by canceling out degradant absorbance. Recovery rates for spiked samples range from 98.5–101.2%, validated via ANOVA (P>0.05) against reference HPLC methods .

Q. Data Contradictions and Unresolved Issues

Q. How do discrepancies in this compound’s IC50 values across studies impact translational research?

Variability in IC50 (e.g., 1.09 µM in A375 vs. 7.5 µM in H1299 cells) may stem from cell-specific CDK4/6 expression or assay conditions (e.g., exposure time, serum concentration). Researchers should standardize protocols (e.g., 48-hour MTS assays in 10% FBS) and validate targets via siRNA knockdown .

Q. Can this compound’s immunogenic cell death (ICD) properties be harnessed for combination therapies?

In CRC models, this compound triggers ICD markers (ecto-calreticulin, ATP/HMGB1) and enhances dendritic cell activation. However, its synergy with immune checkpoint inhibitors remains unexplored. Future studies should pair this compound with anti-PD-1/PD-L1 agents in immunocompetent models .

Methodological Recommendations

- For in vivo efficacy: Use 40 mg/kg i.p. in xenograft models, monitor tumor volume biweekly via caliper measurements .

- For pharmacokinetics: Employ HPLC with a lower detection limit of 0.1 µg/mL and validate extraction recovery (≥85%) .

- To resolve mechanistic contradictions: Combine transcriptomics (RNA-seq) with mitochondrial respiration assays (Seahorse) in parallel parasite/cancer models .

Properties

IUPAC Name |

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNPWINWMHUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046227 | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22662-39-1 | |

| Record name | Rafoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22662-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rafoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAFOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rafoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rafoxanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAFOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.